N-Boc-N-(3-piperidyl)cyclopropylamine
Overview
Description
N-Boc-N-(3-piperidyl)cyclopropylamine (CAS# 250275-24-2) is a research chemical . Its IUPAC name is tert-butyl N-cyclopropyl-N-piperidin-3-ylcarbamate .
Molecular Structure Analysis
The molecular formula of this compound is C13H24N2O2 . It has a molecular weight of 240.34 . The canonical SMILES representation is CC©©OC(=O)N(C1CC1)C2CCCNC2 .Physical and Chemical Properties Analysis
This compound has a LogP value of 2.46670 . It has a topological polar surface area of 41.6 . The compound has 17 heavy atoms , and its exact mass is 240.183778013 .Scientific Research Applications
Lithiation-Substitutions of Cyclopropylamines : Park and Beak (1996) explored lithiation-substitution reactions in N-Boc N-alkyl cyclopropyl amines, highlighting their utility in synthesizing bicyclic spiro or endo fused N-Boc amines and cyclopropylamines with potential in pharmaceutical development (Park & Beak, 1996).
Enantioselective Mannich Reactions : Bandar and Lambert (2013) demonstrated the use of cyclopropenimine to catalyze Mannich reactions between glycine imines and N-Boc-aldimines, yielding products that can be converted into various derivatives, suggesting potential in medicinal chemistry (Bandar & Lambert, 2013).
Intramolecular Cyclizations of α-Lithioamine Synthetic Equivalents : Beak et al. (1994) reported on the lithiation-intramolecular cyclization of N-Boc chloroalkyl secondary amines, leading to the synthesis of various heterocyclic nitrogen compounds including cyclopropane derivatives, important in drug synthesis (Beak, Wu, Yum & Jun, 1994).
Scalable Synthesis of Cyclopropylamine Derivatives : Kozhushkov et al. (2011) described a scalable synthesis method for (1-cyclopropyl)cyclopropylamine hydrochloride, an important intermediate in pharmaceutical synthesis, using N-Boc-protected cyclopropylamine (Kozhushkov et al., 2011).
New Synthetic Technologies for Heterocycles and Tryptamines : Nicolaou et al. (2009) employed N-Boc anilines in the construction of novel heterocycles and tryptamines, indicating the relevance of these compounds in developing new therapeutic agents (Nicolaou, Krasovskiy, Majumder, Trepanier & Chen, 2009).
Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines : Serino et al. (1999) conducted asymmetric lithiation-substitutions to produce N-Boc-2-alkenylpyrrolidines and piperidines, important for the development of enantiomerically pure compounds in drug synthesis (Serino, Stehle, Park, Florio & Beak, 1999).
Diazoketone Pharmaceutical Intermediate Production : Pollet et al. (2009) described a continuous flow system for producing a diazoketone intermediate using N-Boc-protected amines, highlighting the role of these compounds in manufacturing HIV protease inhibitors (Pollet, Cope, Kassner, Charney, Terett, Richman, Dubay, Stringer, Eckert & Liotta, 2009).
Synthesis of Novel Dendritic Melamines : Sacalis et al. (2019) synthesized new G-2 melamine dendrimers using 4-amino-1-(tert-butoxycarbonyl)piperidine, indicating potential applications in material science (Sacalis, Morar, Lameiras, Lupan, Silaghi-Dumitrescu, Bende, Katona, Porumb, Harakat, Gál & Darabantu, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-piperidin-3-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-6-7-10)11-5-4-8-14-9-11/h10-11,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGOLKSFUYFLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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